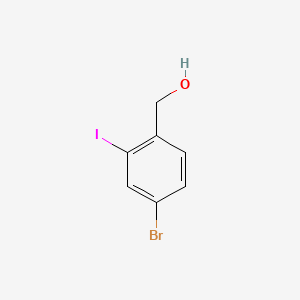

4-Bromo-2-iodobenzyl alcohol

Description

4-Bromo-2-iodobenzyl alcohol (C₇H₆BrIO, molecular weight ~312.93 g/mol) is a halogenated benzyl alcohol derivative featuring bromine and iodine substituents at the 4- and 2-positions of the aromatic ring, respectively. Halogen substituents enhance electrophilicity, making these compounds valuable in cross-coupling reactions or pharmaceutical precursor synthesis.

Properties

IUPAC Name |

(4-bromo-2-iodophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrIO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCDQWNJXJCVFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)I)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301302185 | |

| Record name | Benzenemethanol, 4-bromo-2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261438-69-0 | |

| Record name | Benzenemethanol, 4-bromo-2-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261438-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 4-bromo-2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-bromo-2-iodophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-iodobenzyl alcohol typically involves the halogenation of benzyl alcohol derivatives. One common method is the sequential bromination and iodination of benzyl alcohol. The process can be summarized as follows:

Bromination: Benzyl alcohol is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at room temperature.

Iodination: The brominated product is then subjected to iodination using iodine or an iodinating agent like sodium iodide (NaI) in the presence of an oxidizing agent such as hydrogen peroxide (H2O2). This reaction is usually performed in an organic solvent like acetonitrile or dichloromethane at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-iodobenzyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to the corresponding benzylamine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) for azide substitution and sodium methoxide (NaOCH3) for methoxy substitution.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

Reduction: LiAlH4 in ether, NaBH4 in methanol.

Substitution: NaN3 in dimethylformamide (DMF), NaOCH3 in methanol.

Major Products

Oxidation: 4-Bromo-2-iodobenzaldehyde, 4-Bromo-2-iodobenzoic acid.

Reduction: 4-Bromo-2-iodobenzylamine.

Substitution: 4-Azido-2-iodobenzyl alcohol, 4-Methoxy-2-iodobenzyl alcohol.

Scientific Research Applications

4-Bromo-2-iodobenzyl alcohol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving halogenated compounds.

Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.

Industry: The compound is utilized in the production of specialty chemicals and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-iodobenzyl alcohol involves its interaction with various molecular targets and pathways. The presence of halogen atoms enhances its reactivity, allowing it to participate in electrophilic and nucleophilic reactions. The compound can form covalent bonds with nucleophilic sites on enzymes and proteins, potentially inhibiting their activity or altering their function. This property is exploited in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

(a) 2-Bromo-4-iodobenzyl Alcohol (CAS 1261648-93-4)

- Structure : Halogens at 2-bromo and 4-iodo positions.

- Properties: Molecular formula identical to the target compound (C₇H₆BrIO) but with substituent positions reversed.

- Synthesis/Purity : Sold at ≥95% purity (JPY 19,000/5g) , synthesized via methods analogous to bromo-nitrobenzyl alcohol derivatives (e.g., NaBH₄ reduction of aldehydes) .

(b) 5-Bromo-2-iodobenzyl Alcohol (CAS 199786-58-8)

- Structure : Iodo at 2-position, bromo at 5-position.

- Properties: Similar molecular weight (312.93 g/mol) but meta-substitution may reduce steric hindrance compared to ortho/para isomers. Limited spectral data available .

(c) 2-Bromo-3-iodobenzyl Alcohol (CAS 1261644-21-6)

- Structure : Adjacent halogens at 2-bromo and 3-iodo positions.

- Purity >97% (JPY 15,000/500mg) .

Functional Group Variants

(a) 4-Bromo-2-fluorobenzyl Alcohol (CAS 188582-62-9)

- Structure : Fluorine replaces iodine at the 2-position.

- Properties : Smaller, electronegative fluorine reduces polarizability and increases ring deactivation. Molecular formula C₇H₆BrFO (MW 205.03 g/mol) .

- Applications : Useful in fluorinated drug precursors due to enhanced metabolic stability.

(b) 5-Bromo-2-hydroxybenzyl Alcohol (CAS 2316-64-5)

- Structure : Hydroxyl group replaces iodine.

- Properties: C₇H₇BrO₂ (MW 203.04 g/mol). The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents. Used in phenolic resin synthesis .

(c) 4-Bromo-2-nitrobenzyl Alcohol (CAS not provided)

Comparative Analysis Table

Key Research Findings

- Synthetic Yields : Bromo-iodo derivatives (e.g., 2-bromo-4-iodobenzyl alcohol) are synthesized with >90% yields using NaBH₄ reduction , whereas nitro-substituted analogs require chromatographic purification .

- Reactivity Trends: Iodo-substituted compounds exhibit higher reactivity in Sonogashira or Suzuki couplings compared to bromo- or fluoro-analogs due to iodine’s polarizability .

- Thermal Stability : Ortho-substituted halogens (e.g., 2-bromo-3-iodo isomer) show lower melting points (~82–85°C) due to steric strain , while para-substituted isomers have higher thermal stability.

Biological Activity

4-Bromo-2-iodobenzyl alcohol (C7H6BrIO) is a halogenated organic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry and organic synthesis. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

This compound features a benzyl alcohol structure with both bromine and iodine substituents. The presence of these halogens significantly enhances its reactivity, making it a valuable intermediate in various chemical reactions. It can undergo oxidation to form aldehydes or carboxylic acids, reduction to yield benzylamines, and nucleophilic substitution reactions to introduce different functional groups.

The mechanism of action for this compound involves its interaction with biological targets, particularly enzymes. The halogen atoms increase the compound's electrophilicity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This property is crucial in the design of enzyme inhibitors, which can be used therapeutically against various diseases.

Enzyme Inhibition

One of the notable biological activities of this compound is its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Inhibiting AChE can help increase acetylcholine levels in the brain, potentially improving cognitive function .

Table 1: Inhibition Potency Against AChE

Antiviral and Anticancer Potential

Research indicates that this compound serves as a precursor for synthesizing antiviral and anticancer agents. Its ability to modify biological pathways through enzyme inhibition makes it a candidate for developing new therapeutic agents.

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of halogenated compounds similar to this compound in models of Alzheimer's disease. Compounds exhibited significant AChE inhibition, suggesting potential therapeutic applications .

- Synthesis of Bioactive Molecules : Researchers have utilized this compound in synthesizing complex organic molecules with potential biological activity. The compound's unique reactivity allows for the incorporation of various functional groups that enhance biological efficacy .

Applications in Research

The compound is widely used as a building block in organic synthesis due to its versatility. It has applications in:

- Pharmaceutical Development : As an intermediate for synthesizing drugs targeting various diseases.

- Material Science : In producing specialty chemicals and advanced materials due to its reactive halogen substituents.

Q & A

Basic Questions

Q. What are the key structural and physicochemical properties of 4-Bromo-2-iodobenzyl alcohol?

- Answer : The compound has the molecular formula C₇H₆BrIO (molecular weight: 312.93 g/mol) and CAS RNs 1261644-21-6 or 199786-58-8 depending on the isomer . Key properties include:

- Purity : >97% (HPLC/GC) for research-grade material .

- Hazards : Irritating to eyes, skin, and respiratory system (Risk Code: 36/37/38) .

- Storage : Stable at room temperature but sensitive to oxidation; store in airtight containers under inert gas .

Q. How should researchers safely handle this compound in the lab?

- Answer : Follow these protocols:

- PPE : Wear gloves, lab coat, and goggles; use a fume hood .

- Ventilation : Ensure adequate airflow to avoid inhalation .

- Disposal : Adhere to hazardous waste regulations (WGK Germany: 3) .

- Critical Note : Intraperitoneal LD₅₀ in mice is 1 g/kg, emphasizing acute toxicity risks .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized for yield and selectivity?

- Answer : Key strategies include:

- Halogenation : Sequential bromination/iodination of benzyl alcohol derivatives using catalysts like Pd or Cu .

- Protection-Deprotection : Protect the hydroxyl group (e.g., as a silyl ether) during halogenation to prevent side reactions .

- Purification : Use flash chromatography (hexane:ethyl acetate gradients) to isolate the product .

Q. What analytical challenges arise when distinguishing this compound from its isomers?

- Answer : Isomers (e.g., 2-Bromo-5-iodo or 5-Bromo-2-iodo derivatives) require:

- GC-MS/HPLC : Compare retention times and fragmentation patterns .

- X-ray Crystallography : Resolve positional ambiguity of halogens .

- Isotopic Labeling : Use ²H or ¹³C NMR to track substitution patterns .

Q. How can competing reactivity of the hydroxyl group be managed in cross-coupling reactions?

- Answer : The hydroxyl group may interfere with metal-catalyzed reactions. Mitigation approaches:

- Protection : Convert to a triflate or mesylate for Suzuki-Miyaura couplings .

- In Situ Derivatization : Use boronic esters to transiently mask the hydroxyl group .

Q. What toxicological data exists for this compound, and how should it inform in vivo studies?

- Answer : Limited data suggests acute toxicity (mouse LD₅₀: 1 g/kg, intraperitoneal) . For in vivo work:

- Dose Range : Start at ≤100 mg/kg for rodent studies.

- Metabolite Tracking : Use LC-MS to detect bromo/iodo metabolites in plasma .

Methodological Guidance

Q. How can researchers resolve discrepancies in spectral data for this compound?

- Answer : Cross-reference multiple techniques:

- IR Peaks : Aromatic C-Br (550–650 cm⁻¹) and C-I (500–600 cm⁻¹) stretches differentiate halogens .

- HRMS : Match exact mass (e.g., 312.927 for C₇H₆BrIO) to rule out impurities .

- Comparative Analysis : Use commercial analogs (e.g., 4-Iodobenzyl alcohol, CAS 18282-51-4) as benchmarks .

Q. What strategies minimize decomposition during long-term storage?

- Answer :

- Inert Atmosphere : Store under argon or nitrogen to prevent oxidation .

- Desiccants : Include silica gel to absorb moisture .

- Periodic QC : Recheck purity via HPLC every 6 months .

Data Contradictions and Validation

Q. Why do different sources report varying CAS RNs for this compound?

- Answer : Positional isomerism (bromo/iodo substitution patterns) leads to distinct CAS RNs. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.